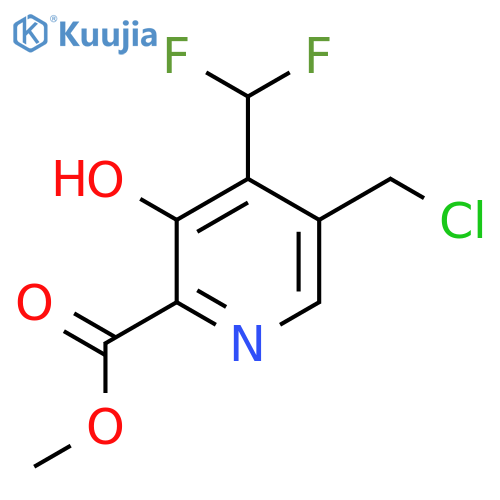

Cas no 1807082-75-2 (Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-2-carboxylate)

Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-2-carboxylate

-

- インチ: 1S/C9H8ClF2NO3/c1-16-9(15)6-7(14)5(8(11)12)4(2-10)3-13-6/h3,8,14H,2H2,1H3

- InChIKey: JVQLFUNLGNRIKU-UHFFFAOYSA-N

- SMILES: ClCC1=CN=C(C(=O)OC)C(=C1C(F)F)O

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 6

- 重原子数量: 16

- 回転可能化学結合数: 4

- 複雑さ: 255

- XLogP3: 2.2

- トポロジー分子極性表面積: 59.4

Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-2-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029025353-500mg |

Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-2-carboxylate |

1807082-75-2 | 95% | 500mg |

$1,718.70 | 2022-03-31 | |

| Alichem | A029025353-250mg |

Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-2-carboxylate |

1807082-75-2 | 95% | 250mg |

$1,078.00 | 2022-03-31 | |

| Alichem | A029025353-1g |

Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-2-carboxylate |

1807082-75-2 | 95% | 1g |

$2,866.05 | 2022-03-31 |

Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-2-carboxylate 関連文献

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

5. Caper tea

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-2-carboxylateに関する追加情報

Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-2-carboxylate (CAS No. 1807082-75-2): A Comprehensive Overview

Methyl 5-(chloromethyl)-4-()-3-hydroxypyridine-2-carboxylate, identified by its CAS number 1807082-75-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its pyridine core substituted with various functional groups, exhibits a unique set of chemical properties that make it a valuable intermediate in the development of novel therapeutic agents.

The molecular structure of Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-2-carboxylate incorporates several key features that contribute to its reactivity and utility. The presence of a chloromethyl group at the 5-position and a group at the 4-position introduces electrophilic and electron-withdrawing characteristics, respectively, which can influence the compound's interaction with biological targets. Additionally, the hydroxyl group at the 3-position and the carboxylate ester at the 2-position provide opportunities for further functionalization, making it a versatile building block for medicinal chemists.

In recent years, there has been a growing interest in developing small-molecule inhibitors targeting various disease pathways, particularly those involving enzymes and receptors overexpressed in cancer cells. The pyridine scaffold is a common motif in many bioactive molecules due to its ability to form hydrogen bonds and its compatibility with diverse pharmacophoric elements. Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-2-carboxylate, with its multifunctional nature, has been explored as a precursor in the synthesis of potential inhibitors for kinases and other enzymes implicated in tumor progression.

One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. The group can serve as a handle for further derivatization, allowing chemists to attach pharmacophores that interact specifically with target kinases. Similarly, the group is known to enhance metabolic stability and binding affinity, making it an attractive feature for drug design.

Recent studies have demonstrated the utility of Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-2-carboxylate in the synthesis of novel kinase inhibitors. For instance, researchers have employed this compound to develop inhibitors targeting Bruton's tyrosine kinase (BTK), an enzyme involved in B-cell signaling pathways. BTK inhibitors have shown promise in treating autoimmune diseases and certain types of cancer. The ability to modify the structure of Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-2-carboxylate allows for fine-tuning of inhibitory activity and selectivity, which are critical factors in drug development.

The hydroxyl group at the 3-position of Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-2-carboxylate also provides an opportunity for further functionalization. This group can be used to introduce various pharmacophoric elements or to link the compound to other molecules through covalent bonds. Such modifications can enhance solubility, bioavailability, and target specificity. For example, glycosylation or other carbohydrate-based modifications can improve oral bioavailability and reduce immunogenicity.

The carboxylate ester at the 2-position adds another layer of versatility to this compound. Ester groups are commonly used in drug design due to their ability to enhance solubility and stability. Additionally, they can be hydrolyzed in vivo to release active pharmacophores or used as anchors for further derivatization through amide or urea linkages. This feature makes Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-2-carboxylate a valuable intermediate in the synthesis of prodrugs or peptidomimetics.

In conclusion, Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-2-carboxylate (CAS No. 1807082-75-2) is a multifunctional compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it a valuable building block for synthesizing novel therapeutic agents targeting various diseases, particularly cancer and autoimmune disorders. The ability to modify its structure through functionalization at multiple sites allows for fine-tuning of pharmacological properties, making it an indispensable tool for medicinal chemists.

1807082-75-2 (Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-2-carboxylate) Related Products

- 1804729-77-8(5-Cyano-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile)

- 2228613-38-3(tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate)

- 1248661-13-3(Ethyl 2-amino-5-fluoro-3-methoxybenzoate)

- 2034563-32-9(N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}furan-2-carboxamide)

- 1396861-76-9(N-{2-4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ylethyl}quinoline-2-carboxamide)

- 2648982-64-1(methyl 3-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylcyclobutane-1-carboxylate)

- 2324109-69-3(N-({2,4-dioxo-1,3-diazaspiro4.4nonan-6-yl}methyl)prop-2-enamide)

- 2639448-76-1(2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid)

- 2138816-86-9(2-(2-Bromoethenyl)-1-(difluoromethoxy)-4-fluorobenzene)

- 1247449-62-2(1-(Pyridine-3-carbonyl)piperidin-3-amine)